molecular formula C18H20N2O6S B3822950 (4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate

(4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate

Cat. No.: B3822950
M. Wt: 392.4 g/mol
InChI Key: ARFKIXZSBQQSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate is an organic compound with the molecular formula C19H20N2O6 It is characterized by the presence of a nitrophenyl group, a methyl group, and a sulfonylamino group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate typically involves the following steps:

    Formation of the Butanoate Backbone: The butanoate backbone is synthesized through esterification reactions involving butanoic acid and appropriate alcohols.

    Introduction of the Sulfonylamino Group: The sulfonylamino group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through nitration reactions, where a phenyl group is nitrated using nitric acid.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

(4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in biochemical pathways.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

  • (4-Nitrophenyl) 3-methyl-2-phenylmethoxycarbonylamino-butanoate
  • Methyl 2-(4-methylphenylsulfonamido)acetate

Comparison:

  • Structural Differences: While similar in having nitrophenyl and sulfonylamino groups, the specific arrangement and additional substituents differ.
  • Unique Properties: (4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate is unique in its specific combination of functional groups, which may confer distinct reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for further research and application.

Properties

IUPAC Name

(4-nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-12(2)17(19-27(24,25)16-10-4-13(3)5-11-16)18(21)26-15-8-6-14(7-9-15)20(22)23/h4-12,17,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFKIXZSBQQSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate
Reactant of Route 2
Reactant of Route 2
(4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate
Reactant of Route 3
Reactant of Route 3
(4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate
Reactant of Route 4
Reactant of Route 4
(4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate
Reactant of Route 5
Reactant of Route 5
(4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate
Reactant of Route 6
Reactant of Route 6
(4-Nitrophenyl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.